![molecular formula C9H10FNS B13086567 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a fluorine atom at the 7th position and a tetrahydrobenzo[f][1,4]thiazepine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the direct alkylation of 4-(7-methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine with alkyl bromide, followed by cleavage of the protecting group . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For instance, it can stabilize ryanodine receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum Ca2+ load by activating Ca2±dependent ATPase 2a (SERCA2a) . These interactions help regulate calcium ion concentrations in cardiac muscle cells, which is crucial for proper heart function.
Comparison with Similar Compounds
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Comparison: Compared to these similar compounds, 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to its specific fluorine substitution at the 7th position, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10FNS |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10FNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
InChI Key |
MJKYPBAXVHYWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(CN1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


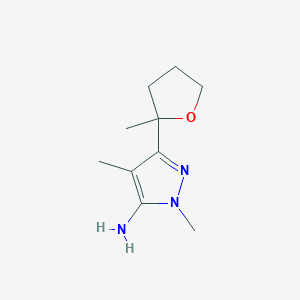
![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
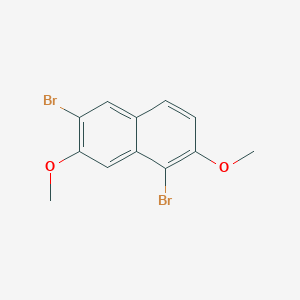

![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
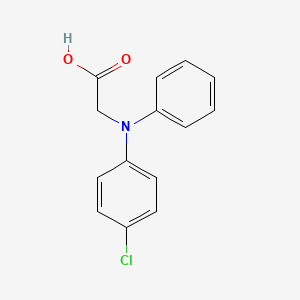
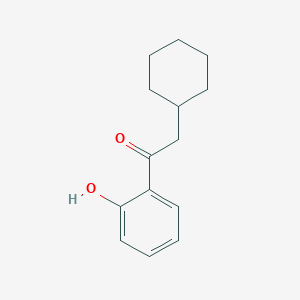
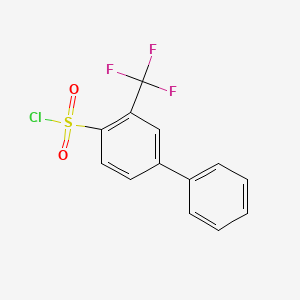

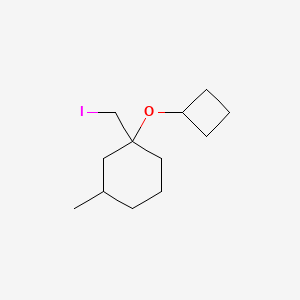

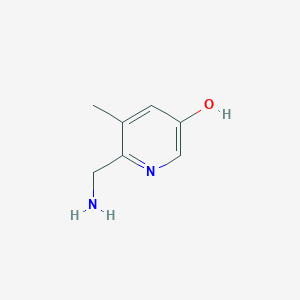
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)

